molecular formula C12H18O2 B176169 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol CAS No. 196871-46-2

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol

Cat. No.: B176169
CAS No.: 196871-46-2
M. Wt: 194.27 g/mol
InChI Key: SQAKRQZYQYSWDP-UHFFFAOYSA-N
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Description

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is a substituted propanol derivative characterized by a phenyl ring attached to the first carbon of the propan-1-ol chain. The phenyl ring is further substituted at the ortho (2-position) with a 1-hydroxypropyl group (-CH₂CH₂CH₂OH). This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl groups and steric effects from the ortho substitution.

Properties

CAS No.

196871-46-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[2-(1-hydroxypropyl)phenyl]propan-1-ol

InChI

InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3

InChI Key

SQAKRQZYQYSWDP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1C(CC)O)O

Canonical SMILES

CCC(C1=CC=CC=C1C(CC)O)O

Synonyms

1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzene with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxypropyl groups to alkyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkyl-substituted benzene derivatives.

    Substitution: Introduction of various functional groups onto the benzene ring, depending on the reagents used.

Scientific Research Applications

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol but differ in substituent type, position, or additional functional groups:

Compound Name Substituent on Phenyl Position Key Functional Groups Molecular Formula
1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol (Target) 1-Hydroxypropyl Ortho (2) Alcohol (x2) C₁₂H₁₈O₂
1-[4-(Trifluoromethyl)phenyl]propan-1-ol Trifluoromethyl Para (4) Alcohol, CF₃ C₁₀H₁₁F₃O
(2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol 2-Methylpropyl Para (4) Alcohol, branched alkyl C₁₃H₂₀O
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol Piperazine-propoxy Para (4) Alcohol, ether, piperazine C₂₂H₃₀N₂O₂
Key Observations:

Trifluoromethyl (CF₃) in the para-substituted analog (C₁₀H₁₁F₃O) is strongly electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions.

Functional Group Impact :

  • The piperazine-propoxy group in C₂₂H₃₀N₂O₂ adds basicity and bulk, likely enhancing solubility in acidic media and modifying pharmacological activity.
  • Branched alkyl chains (e.g., 2-methylpropyl in C₁₃H₂₀O) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Physicochemical Properties (Inferred)

Property Target Compound 1-[4-(CF₃)phenyl]propan-1-ol (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol
Polarity High (two -OH groups) Moderate (CF₃ reduces polarity) Low (alkyl-dominated)
Solubility High in polar solvents Moderate in organic solvents Low in water, high in lipids
Reactivity Susceptible to oxidation (alcohols) Stable due to CF₃ stabilization Low (alkyl groups inert)

Research and Application Contexts

  • Pharmaceutical Intermediates: The target compound’s ortho-hydroxypropyl group may serve as a synthetic precursor for drugs requiring sterically hindered aromatic alcohols.
  • Impurity Profiles: The 2-methylpropyl-substituted propanol (C₁₃H₂₀O) is identified as an ibuprofen impurity, highlighting the importance of substituent position in drug degradation pathways.

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